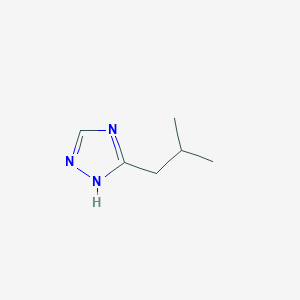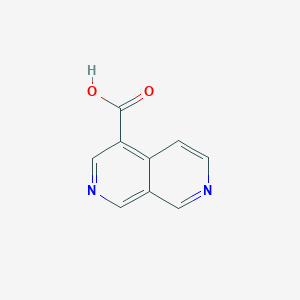
2,7-Naphthyridine-4-carboxylic acid
概要
説明
2,7-Naphthyridine-4-carboxylic acid is a chemical compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 . It is a derivative of naphthyridine, a class of compounds that have sparked great attention in recent years due to their biological uses .
Synthesis Analysis
The synthesis of 2,7-Naphthyridine-4-carboxylic acid and its derivatives involves various chemical reactions. For instance, substituted tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine .Molecular Structure Analysis
The molecular structure of 2,7-Naphthyridine-4-carboxylic acid is characterized by a fused system of two pyridine rings . The InChI code for this compound is 1S/C9H6N2O2/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,(H,12,13) .Chemical Reactions Analysis
2,7-Naphthyridine-4-carboxylic acid can undergo various chemical reactions. For example, it can be converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .科学的研究の応用
Anticancer Activity
2,7-Naphthyridine-4-carboxylic acid derivatives exhibit promising anticancer properties. Researchers have synthesized novel derivatives and explored their biological effects. For instance, 3-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (compound IV) demonstrated anticancer activity against liver and breast cancer cells . Further investigations into the mechanism of action and potential clinical applications are ongoing.
Antimicrobial Properties
Several 2,7-naphthyridine derivatives, including those derived from 2,7-naphthyridine-4-carboxylic acid, have shown antimicrobial efficacy. These compounds were tested against various bacterial and fungal strains. Their activity suggests potential use as antimicrobial agents .
Solvatochromism Studies
Researchers have explored solvatochromism in derivatives of 1,6- and 1,7-naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester . Solvatochromism refers to the change in absorption spectra of a compound in different solvents. Understanding this phenomenon can aid in designing novel materials with specific optical properties.
Natural Painkillers and Antihypertensive Agents
Natural products derived from naphthyridines have been evaluated for their potential as painkillers and antihypertensive agents. These compounds could play a role in cerebral circulation disturbance therapy .
Proatherogenic Properties Investigation
Cholesterol 5,6-secosterols, such as atheronal-B , have been investigated for their effects on monocyte/macrophage function. A fluorescent analogue of atheronal-B was studied, shedding light on its proatherogenic properties .
Structural Alkaloids from Strychnos Plant Family
Several alkaloids, including jasmidine , jasminine , and acanthicifoline , have been isolated from the strychnos plant family. These compounds are 2,7-naphthyridine-4-carboxylic acid derivatives and have diverse biological activities .
作用機序
Target of Action
Naphthyridines, a class of compounds to which 2,7-naphthyridine-4-carboxylic acid belongs, have been associated with diverse biological activities . They have been found to interact with various targets, leading to antiarrhythmic, analgesic, anti-inflammatory, antimicrobial, and anxiolytic effects .
Mode of Action
For instance, nalidixic acid, a quinolone derivative, interferes with DNA synthesis by inhibiting bacterial DNA gyrase
Biochemical Pathways
For example, some naphthyridine derivatives have shown anticancer activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
Quinolone derivatives, a related class of compounds, are known for their enhanced antibacterial activity and improved pharmacokinetic profile . They exhibit favorable pharmacokinetic profiles, resulting in higher serum concentrations . It’s possible that 2,7-Naphthyridine-4-carboxylic acid might share similar properties, but more research is needed to confirm this.
Result of Action
Some naphthyridine derivatives have shown anticancer activity in liver and breast cancer cells . This suggests that these compounds may induce cell death or inhibit cell proliferation, but the exact molecular and cellular effects of 2,7-Naphthyridine-4-carboxylic acid remain to be elucidated.
将来の方向性
特性
IUPAC Name |
2,7-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQAGRMXWVKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Naphthyridine-4-carboxylic acid | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


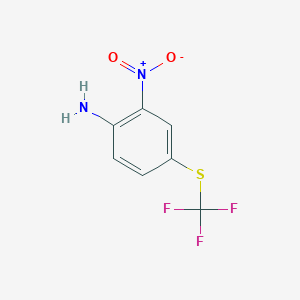
![2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B3135756.png)
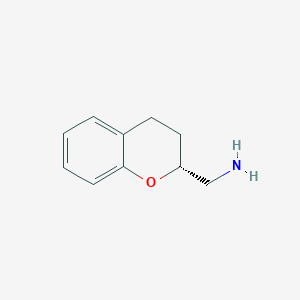
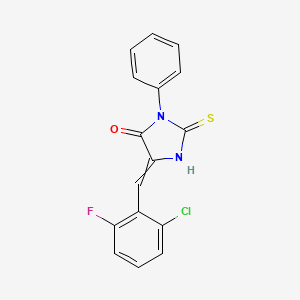
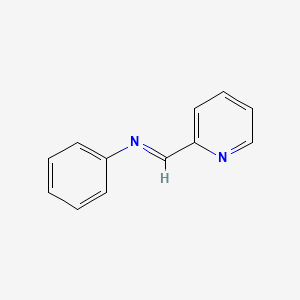

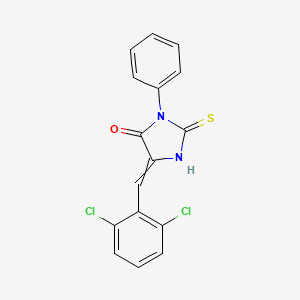
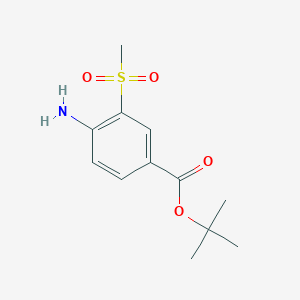



![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)
